molecular formula C14H9BrFNO2S B1376447 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole CAS No. 1001394-95-1

1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Cat. No.: B1376447
CAS No.: 1001394-95-1
M. Wt: 354.2 g/mol
InChI Key: CZEXVNDQUSHRPL-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzenesulfonyl group attached to the indole ring, along with bromine and fluorine substituents. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common approach is the sulfonylation of an indole derivative, followed by halogenation reactions to introduce the bromine and fluorine substituents.

    Sulfonylation: The indole derivative is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonylated indole.

    Bromination: The sulfonylated indole is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Fluorination: Finally, the brominated product is fluorinated using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like the benzenesulfonyl and halogens makes the indole ring less reactive towards electrophilic aromatic substitution.

    Nucleophilic Substitution: The bromine and fluorine substituents can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can lead to the formation of sulfone derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites in biological molecules. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzenesulfonyl)-4-chloro-6-fluoro-1H-indole: Similar structure but with a chlorine substituent instead of bromine.

    1-(Benzenesulfonyl)-4-bromo-6-chloro-1H-indole: Similar structure but with a chlorine substituent instead of fluorine.

    1-(Benzenesulfonyl)-4-bromo-6-methyl-1H-indole: Similar structure but with a methyl substituent instead of fluorine.

Uniqueness

1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole is unique due to the specific combination of benzenesulfonyl, bromine, and fluorine substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromo-6-fluoroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFNO2S/c15-13-8-10(16)9-14-12(13)6-7-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEXVNDQUSHRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Aq. 4 M NaOH (5 mL) was added to a stirring mixture of 4-bromo-6-fluoro-1H-indole (500 mg, 2.34 mmol; Intermediate 35), benzenesulfonyl chloride (329 μL g, 2.57 mmol) and tetrabutylammonium hydrogen sulfate (78 mg, 0.23 mmol) in DCM (30 mL). The reaction mixture was stirred 1 h, combined with an earlier batch of this intermediate (followed this experimental and starting with 4-bromo-6-fluoro-1H-indole, 152 mg, 0.71 mmol; Intermediate 35), washed twice with water, dried and concentrated. The product (1.08 g, 100%) was obtained as a beige solid. MS (ESI+) for C14H9BrFNO2S m/z 354 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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